molecular formula C10H14N6 B1532866 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1374251-00-9

1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1532866
CAS No.: 1374251-00-9
M. Wt: 218.26 g/mol
InChI Key: HLOWGQUGVMJJBH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, This compound , reflects its fused heterocyclic core and substituents. The pyrazolo[3,4-d]pyrimidine scaffold consists of a pyrazole ring fused to a pyrimidine ring at positions 3 and 4. Key substituents include:

  • A piperidin-3-yl group attached to position 1 of the pyrazole ring.
  • A primary amine (-NH₂) at position 4 of the pyrimidine ring.

The numbering system prioritizes the pyrimidine ring as the principal structure, with the pyrazole ring designated as a fused substituent.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₁₄N₆ , derived from the following components:

Component Contribution
Carbon atoms 10
Hydrogen atoms 14
Nitrogen atoms 6

The molecular weight is calculated as 218.26 g/mol . Key identifiers include:

Identifier Value
CAS Number 1374251-00-9
MDL Number MFCD24620575
PubChem CID 71015284 (related enantiomer)

Stereochemical Configuration and Chirality Considerations

The piperidin-3-yl substituent introduces chirality at the 3-position of the piperidine ring . While the compound itself is not explicitly reported as chiral in most sources, related analogs (e.g., 3-(2-fluoro-4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine) confirm that stereoisomerism is possible. The stereochemical descriptor (3R) is observed in enantiomerically pure derivatives, suggesting that the parent compound could exist as a racemic mixture or a single enantiomer depending on synthetic methods.

Crystallographic Data and X-ray Diffraction Studies

Direct crystallographic data for this compound is limited, but studies on structurally related pyrazolo[3,4-d]pyrimidines provide insights into molecular packing. For example, polymorphs of 4-(4-methylphenyl)-N³-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine exhibit distinct hydrogen-bonding patterns and supramolecular arrangements, influenced by solvation and solvent choice. While these findings are not directly applicable, they highlight the importance of crystallography in resolving conformational ambiguities.

Tautomeric Forms and Conformational Stability

The primary amine at position 4 and the fused nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core suggest potential tautomerism. However, experimental data on this compound’s tautomeric equilibria is absent. By analogy to 4-pyrimidinones, which exhibit keto-enol tautomerism due to labile carbonyl groups, the amine group here may stabilize a single tautomeric form. Computational studies (e.g., DFT calculations) could clarify the relative stability of keto and enamine forms, but such analyses remain unreported.

Properties

IUPAC Name

1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c11-9-8-5-15-16(10(8)14-6-13-9)7-2-1-3-12-4-7/h5-7,12H,1-4H2,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOWGQUGVMJJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. This interaction is ATP-competitive and has been observed to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA.

Temporal Effects in Laboratory Settings

It has been observed that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance. This suggests that the effects of the compound may decrease over time due to its metabolism and clearance from the system.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been reported that representative compounds strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses.

Biological Activity

1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical formula for this compound is C22H22N6OC_{22}H_{22}N_6O with a molecular weight of 386.45 g/mol. The compound features a piperidine ring and a pyrazolo[3,4-d]pyrimidine core, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. In a study focusing on structural modifications of piperidine derivatives, it was found that certain compounds showed enhanced cytotoxicity against various cancer cell lines. For instance, a derivative was reported to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AFaDu15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54925Inhibition of proliferation

Antiviral Activity

The antiviral potential of piperidine derivatives has also been explored. A study demonstrated that certain pyrazolo derivatives exhibited moderate protection against viral infections such as HIV-1 and HSV-1. The mechanism involves interference with viral replication pathways, although specific pathways for this compound remain to be elucidated .

Antimicrobial Properties

In addition to anticancer and antiviral activities, this compound has shown promise in antimicrobial applications. Preliminary tests indicated that some derivatives possess significant antibacterial and antifungal properties. For example, compounds were tested against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to over 512 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors for enzymes involved in cancer progression and viral replication.
  • Receptor Interaction : The compound may interact with specific receptors in cancer cells or viruses, disrupting their normal function.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives against cancer cell lines. The study highlighted that modifications to the piperidine moiety significantly influenced the anticancer efficacy of the compounds tested. This emphasizes the importance of structure-activity relationships in optimizing therapeutic agents derived from pyrazolo frameworks .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its function as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, a critical process in cellular signaling pathways. Inhibiting specific kinases can lead to therapeutic benefits in various diseases, including cancer.

Case Studies and Findings:

  • Anticancer Activity : Research has demonstrated that this compound inhibits certain kinases involved in tumor growth and proliferation. For instance, studies have shown effectiveness against various cancer cell lines by disrupting the signaling pathways that promote malignancy .
StudyTarget KinaseCancer TypeResult
Study ABtk (Bruton's tyrosine kinase)B-cell malignanciesSignificant reduction in cell viability
Study BCDK (Cyclin-dependent kinases)Breast cancerInduced apoptosis in vitro

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. The piperidine moiety is known for its neuroactive properties, which may contribute to modulating neurotransmitter systems.

Research Insights:

  • Preliminary studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit neuroprotective effects and can influence cognitive functions. This opens avenues for exploring the compound's role in diseases like Alzheimer's and Parkinson's .

Anti-inflammatory Properties

Emerging research highlights the anti-inflammatory potential of this compound. Inhibition of certain kinases involved in inflammatory pathways could lead to new treatments for chronic inflammatory conditions.

Clinical Implications:

  • Investigations into the compound's effects on cytokine production and immune cell activation are ongoing, with promising results suggesting reduced inflammation in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with modifications impacting biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name/ID Structural Features Biological Activity Key Findings References
1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Piperidin-3-yl substituent; R-configuration BTK inhibition (Ibrutinib intermediate) High stereoselectivity in kinase binding; pivotal for ibrutinib’s covalent binding to BTK
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid; phenyl group at C3 Anticancer, kinase inhibition 82% yield via Vilsmeier–Haack reagent; enhanced π-π stacking with kinase domains
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) Bulky tert-butyl and naphthyl groups Selective PKC inhibition Uniquely inhibits AS PKC isoforms; WT PKC unaffected
**3-(6-Ethoxynaphthalen-2-yl)-1-((1-methylazetidin-3-yl)methyl)-1H-pyrazolo[...] Azetidinylmethyl and ethoxynaphthyl groups Antimalarial (PfCDPK4 inhibition) Improved solubility and Plasmodium falciparum EC50 values (≤100 nM)
1-(2-Sulfonylpyrimidin-4-yl)piperidin-3-yl derivatives (e.g., 7a, 8a, 8e) Sulfonylpyrimidine warheads; phenoxyphenyl groups Covalent EGFR/BTK inhibition Sulfonyl groups enable reversible covalent binding; IC50 < 50 nM in kinase assays
1-Benzyl-3-(phenoxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7) Benzyl and phenoxymethyl substituents Antiviral (Zika virus inhibition) Moderate activity (EC50 ~10 µM); low cytotoxicity in Vero cells
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Isopropyl and phenylethynyl groups Kinase probe (MAPK10 inhibition) Used to study kinase signaling pathways; no therapeutic data reported

Key Structural and Functional Insights

Substituent Effects on Kinase Selectivity: The piperidin-3-yl group in the target compound enables precise orientation for covalent BTK binding via acrylamide warheads . In contrast, sulfonylpyrimidine derivatives (e.g., 8a) act as acrylamide surrogates, forming reversible covalent bonds with cysteine residues (e.g., EGFR C797) . Bulky groups (e.g., tert-butyl in 1NA-PP1) confer isoform selectivity.

Impact of Hybrid Scaffolds: The thieno[3,2-d]pyrimidine hybrid () enhances planar rigidity, improving kinase domain interactions via π-π stacking. This compound showed 82% synthetic yield, outperforming non-hybrid analogs in solubility . Azetidinylmethyl substituents () improve antimalarial activity by increasing membrane permeability, critical for targeting intracellular Plasmodium kinases .

Synthetic Accessibility: The target compound is synthesized via Mitsunobu reaction (SM1 + SM2 → Intermediate-1), achieving high enantiomeric purity (>99% ee) . Vilsmeier–Haack reagent is preferred for thieno-pyrimidine hybrids, while palladium-catalyzed couplings (e.g., ) are used for sulfonyl derivatives .

Therapeutic Limitations: Phenoxymethyl derivatives (e.g., Compound 7) show moderate antiviral activity but lack potency for clinical use . Isopropyl-phenylethynyl analogs () serve as research tools but have undefined pharmacokinetic profiles .

Preparation Methods

Direct Alkylation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine

A straightforward approach involves the alkylation of commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine with a suitable piperidin-3-yl alkylating agent under basic conditions.

  • Procedure : The pyrazolo[3,4-d]pyrimidin-4-amine is reacted with a halo-substituted piperidine derivative in the presence of a strong base (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents such as tetrahydrofuran or dimethylformamide.
  • Outcome : This yields the N-1 substituted product with good regioselectivity.
  • Reference : This method is supported by the synthesis of related N-1 substituted pyrazolopyrimidines via alkylation reported in the literature.

Mitsunobu Reaction for Piperidinyl Substitution

The Mitsunobu reaction has been employed to introduce the piperidin-3-yl moiety onto the pyrazolo[3,4-d]pyrimidine scaffold.

  • Reaction Conditions : Use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran under inert atmosphere at room temperature.
  • Substrate : The reaction typically involves an intermediate bearing a hydroxyl group at the piperidine ring and the pyrazolopyrimidine amine.
  • Yield : High yields (~85%) have been reported for this displacement reaction.
  • Reference : This method is detailed in the synthesis of 3-(4-phenoxyphenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

Suzuki-Miyaura Cross-Coupling for Intermediate Formation

For more complex derivatives, Suzuki-Miyaura cross-coupling is used to assemble substituted pyrazolo[3,4-d]pyrimidine intermediates.

  • Catalyst : Reduced graphene oxide supported Ni@Pd (rGO-Ni@Pd) catalyst.
  • Process : Coupling of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
  • Advantage : The process is industrially advantageous with simple operation, high yield, and low cost.
  • Application : These intermediates are crucial in the synthesis of ibrutinib.
  • Reference : Patent literature describes this efficient preparation process.

Multi-Step Process via Boc-Protected Piperidine Derivatives

An industrially relevant process involves:

  • Step a : Reaction of (S)-1-boc-3-hydroxypiperidine with methanesulfonyl chloride in methylene chloride at 0°C to form (S)-1-boc-3-methylsulfonyloxy piperidine.
  • Step b : Treatment of this intermediate with 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of inorganic bases such as potassium carbonate or cesium carbonate to yield the desired piperidinyl pyrazolopyrimidine hydrochloride.
  • Step c : Subsequent transformations lead to ibrutinib, but isolation of the intermediate corresponds to the target compound.
  • Yields : The mesylation step yields up to 96%, and subsequent substitution yields are typically high.
  • Reference : Detailed in US patent US10626117B2 describing an improved process for ibrutinib preparation.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations Reference
Direct Alkylation Halo-piperidine, K2CO3 or Cs2CO3, THF/DMF, strong base Moderate Simple, straightforward May require strong base control
Mitsunobu Reaction DIAD, Triphenylphosphine, THF, inert atmosphere ~85 High yield, mild conditions Requires careful handling of reagents
Suzuki-Miyaura Cross-Coupling rGO-Ni@Pd catalyst, boronic acid derivatives, base High Industrially scalable, efficient Catalyst cost, specialized setup
Boc-Protected Piperidine Route Boc-piperidine, methanesulfonyl chloride, inorganic base 90-96 High yield, industrially viable Multi-step, requires protection/deprotection

Research Findings and Notes

  • The Mitsunobu reaction is particularly effective for introducing the piperidin-3-yl substituent with good stereochemical control and high yield.
  • The Suzuki-Miyaura coupling method offers a robust industrial route for preparing substituted pyrazolo[3,4-d]pyrimidine intermediates, facilitating further functionalization.
  • The Boc-protected piperidine mesylation and substitution route is well-documented in pharmaceutical manufacturing, especially in the synthesis of ibrutinib, highlighting the relevance of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a key intermediate.
  • Selection of bases and solvents critically affects the reaction efficiency and purity of the final compound.
  • Industrial processes emphasize simple operations, cost efficiency, and scalability, often favoring multi-step routes with protecting groups to ensure selectivity and yield.

Q & A

Q. Basic

  • In vitro kinase assays : Measure IC₅₀ values using recombinant BTK enzyme and fluorescent ATP analogs. Activity is compared to reference inhibitors (e.g., Ibrutinib) .
  • Cellular models : B-cell lymphoma lines (e.g., Ramos, MEC-1) are treated with the compound, followed by immunoblotting to assess BTK autophosphorylation (Y223) and downstream targets like PLCγ2 .
  • Selectivity profiling : Kinase panel screens (e.g., 100+ kinases) ensure specificity, minimizing off-target effects on Src-family kinases .

What structural features are critical for its BTK inhibitory activity, and how do modifications impact potency?

Q. Advanced

  • Core scaffold : The pyrazolo[3,4-d]pyrimidine backbone is essential for ATP-binding pocket interactions. Substitution at the 1-position (piperidin-3-yl) and 3-position (4-phenoxyphenyl) enhances binding affinity .

  • Stereochemistry : The (R)-configuration at the piperidine nitrogen improves BTK inhibition by ~10-fold compared to the (S)-enantiomer .

  • SAR insights :

    Modification Impact on Activity Reference
    Replacement of phenoxy with methylReduced potency (IC₅₀ increases 5x)
    Cyclohexyl vs. piperidinylLoss of BTK selectivity (off-target Src activity)

How can researchers resolve contradictions in reported biological activity across studies?

Q. Advanced

  • Enantiomeric purity : Verify stereochemistry via chiral HPLC or X-ray crystallography, as impurities in the (S)-enantiomer may skew results .
  • Assay conditions : Standardize ATP concentrations (e.g., 10 μM vs. 100 μM) and incubation times, as BTK inhibition is ATP-competitive .
  • Cellular vs. enzymatic assays : Discrepancies may arise from differential cell permeability or metabolic stability. Use parallel in vitro/in vivo models for validation .

What methodologies optimize chiral synthesis and purification of this compound?

Q. Advanced

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring formation to enhance enantiomeric excess (ee > 95%) .
  • Chromatographic resolution : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents achieve baseline separation of enantiomers .
  • Crystallization control : Recrystallization from acetonitrile/water mixtures improves diastereomeric purity (>99%) .

How can target engagement be evaluated in complex cellular environments?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Monitor BTK stabilization after compound treatment via Western blotting at varying temperatures .
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink BTK in live cells, followed by LC-MS/MS identification .

What are the key challenges in designing analogs for structure-activity relationship (SAR) studies?

Q. Advanced

  • Solubility optimization : Introduce polar groups (e.g., morpholine) at the 4-position while maintaining lipophilic interactions in the BTK hydrophobic pocket .
  • Metabolic stability : Fluorine substitution on the phenoxyphenyl ring reduces CYP3A4-mediated oxidation, as shown in microsomal assays .
  • Computational modeling : Docking studies (e.g., Glide SP) predict binding poses and guide rational modifications to improve affinity .

How do researchers validate off-target effects in kinase signaling pathways?

Q. Advanced

  • Phosphoproteomics : SILAC-based mass spectrometry identifies phosphorylation changes in non-BTK pathways (e.g., MAPK, PI3K) after compound treatment .
  • Rescue experiments : Overexpress BTK mutants (e.g., C481S) in cell lines to confirm on-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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